7-Ethoxyacridine-3,9-diamine hydrochloride

salt form selection molar mass calculation counterion effects

7-Ethoxyacridine-3,9-diamine hydrochloride (CAS 24311-19-1) is the hydrochloride salt form of ethacridine, an aminoacridine derivative with the free base formula C15H15N3O. The compound has a molecular formula of C15H16ClN3O and a molecular weight of 289.76 g/mol.

Molecular Formula C15H16ClN3O
Molecular Weight 289.76 g/mol
CAS No. 24311-19-1
Cat. No. B3254679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxyacridine-3,9-diamine hydrochloride
CAS24311-19-1
Molecular FormulaC15H16ClN3O
Molecular Weight289.76 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.Cl
InChIInChI=1S/C15H15N3O.ClH/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;/h3-8H,2,16H2,1H3,(H2,17,18);1H
InChIKeySYUWDSSYDVWBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxyacridine-3,9-diamine hydrochloride (CAS 24311-19-1): Chemical Identity and Procurement-Relevant Specifications


7-Ethoxyacridine-3,9-diamine hydrochloride (CAS 24311-19-1) is the hydrochloride salt form of ethacridine, an aminoacridine derivative with the free base formula C15H15N3O . The compound has a molecular formula of C15H16ClN3O and a molecular weight of 289.76 g/mol . Structurally, it is a planar acridine molecule structurally related to anthracene in which one carbon in the central CH group is replaced by nitrogen [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95% or higher . Unlike the more commonly used ethacridine lactate (CAS 1837-57-6) employed in clinical antiseptic and abortifacient applications, the hydrochloride salt form is primarily supplied for research and analytical applications [2].

Procurement Considerations for 7-Ethoxyacridine-3,9-diamine hydrochloride: Why Salt Form and Purity Specifications Prevent Direct Substitution


The acridine derivative class encompasses multiple salts, hydrate forms, and structural analogs with distinct physicochemical properties that directly impact experimental reproducibility [1]. The hydrochloride salt (CAS 24311-19-1; MW 289.76) differs fundamentally from the clinically used lactate monohydrate form (CAS 1837-57-6; MW 343.38) in molecular weight, counterion identity, and solubility characteristics . These differences affect molar concentration calculations, solution preparation protocols, and may influence DNA intercalation kinetics in biochemical assays . Furthermore, commercial availability varies substantially—while ethacridine lactate is broadly distributed for pharmaceutical applications, the hydrochloride salt is offered by a more limited set of research chemical suppliers with variable purity specifications (typically 95-98%) . For applications requiring precise stoichiometric control in synthetic chemistry, analytical method development, or structure-activity relationship studies where counterion effects matter, substituting the lactate form without accounting for these differences introduces uncontrolled variables .

Quantitative Differentiation Evidence for 7-Ethoxyacridine-3,9-diamine hydrochloride: Salt Form, Purity, and Class-Level Activity Comparisons


Salt Form Differentiation: Hydrochloride (CAS 24311-19-1) versus Lactate (CAS 1837-57-6) Molecular Weight and Stoichiometry

7-Ethoxyacridine-3,9-diamine hydrochloride (C15H16ClN3O, MW 289.76 g/mol) differs in molecular weight and counterion composition from ethacridine lactate monohydrate (C18H21N3O4, MW 343.38 g/mol), the clinically used form . The hydrochloride salt contains the identical acridine cation (free base MW 253.3 g/mol) but incorporates chloride as the counterion rather than lactate, resulting in a 53.6 g/mol (15.6%) lower molecular weight relative to the lactate form . For research applications requiring precise molar concentration calculations, this difference means that 1 mg of hydrochloride salt yields 3.45 μmol of acridine cation versus 2.91 μmol from 1 mg of lactate monohydrate—an 18.5% difference in molar equivalents .

salt form selection molar mass calculation counterion effects stoichiometry

Commercial Purity Specification Comparison: Hydrochloride Salt Purity Ranges Across Vendors

Commercial purity specifications for 7-ethoxyacridine-3,9-diamine hydrochloride vary among vendors, ranging from 95% to 98% . This represents a quantifiable difference of up to 3 percentage points in assay purity that may impact research outcomes depending on the application sensitivity. For comparison, pharmacopeial-grade ethacridine lactate is specified at ≥99.0% on dried basis, reflecting its clinical use requirements . The hydrochloride salt is primarily offered as a research-grade chemical without pharmacopeial monograph specifications, with vendors providing batch-specific analytical documentation including NMR, HPLC, or GC upon request .

purity specification quality control vendor comparison analytical grade

Anticancer Activity: Ethacridine (Free Base Class) IC50 in Colon Cancer SW620 Cells

Ethacridine (the free base pharmacophore common to both hydrochloride and lactate salts) demonstrates anticancer activity in colon cancer SW620 cells with an IC50 value of 10 μM [1]. This value serves as a class-level activity benchmark for acridine derivatives in this cancer cell line context. Notably, ethacridine exhibits stronger antiviral potency against SARS-CoV-2 (EC50 ~0.08 μM) than its activity against the Mpro protease target (IC50 ~3.5 μM), indicating a distinct mechanism of action beyond simple target inhibition [2]. As a class-level inference, the hydrochloride salt form would be expected to deliver equivalent molar activity of the acridine cation, though direct salt-form comparative data are not available in the literature.

anticancer activity IC50 SW620 cells colon cancer

TAZ Activation Activity: Ethacridine as a Bona Fide Transcriptional Co-activator Activator

Ethacridine has been identified through cell-based screening as a bona fide TAZ (transcriptional co-activator with PDZ-binding motif) activator that promotes dephosphorylation of TAZ and increases unphosphorylated and nuclear TAZ levels [1]. At a concentration of 10 μM, ethacridine treatment resulted in remarkable increases in unphosphorylated TAZ, with functional consequences including inhibition of adipogenesis in mesenchymal C3H10T1/2 cells [2]. This TAZ activation property distinguishes ethacridine from other acridine derivatives such as acridine orange, which functions primarily as a nucleic acid-staining fluorescent dye without reported TAZ pathway modulation activity [3].

TAZ activator transcriptional co-activator adipogenesis inhibition C3H10T1/2 cells

Recommended Research Applications for 7-Ethoxyacridine-3,9-diamine hydrochloride Based on Quantitative Evidence


Synthetic Chemistry and Derivative Synthesis: Stoichiometric Precision Applications

For synthetic chemistry applications where precise molar stoichiometry is critical—including the preparation of N9-substituted derivatives such as 7-ethoxy-N(3)-(2-furanylmethyl)-3,9-acridinediamine (WNK signaling inhibitor, IC50 = 16 μM)—the hydrochloride salt provides 18.5% more acridine cation per unit mass compared to the lactate form, enabling more efficient use of starting material [1]. The hydrochloride counterion is also preferable for reactions where lactate may interfere as a competing nucleophile or chelating agent .

Analytical Method Development and Reference Standard Qualification

For laboratories developing HPLC, LC-MS, or spectrophotometric analytical methods for ethacridine and related acridine derivatives, the hydrochloride salt offers a well-defined, single-entity reference material with vendor documentation including NMR, HPLC, and GC batch analysis . The 95-98% purity specification is appropriate for method development, though researchers should verify purity against their specific detection limits and impurity profile requirements .

Hippo Pathway and TAZ/YAP Signaling Research

For investigations of TAZ/YAP transcriptional co-activator signaling, adipogenesis regulation, or cancer cell stemness mechanisms, ethacridine-based compounds (including the hydrochloride salt as a source of the active acridine cation) serve as validated tool compounds with demonstrated activity at 10 μM in multiple cell-based assays [2]. The compound's activity in promoting TAZ dephosphorylation and nuclear accumulation distinguishes it from acridine orange and other acridine dyes used for fluorescence staining applications [3].

Anticancer Screening Programs Using Colon Cancer Cell Models

For anticancer drug discovery programs utilizing SW620 colon cancer cells or related gastrointestinal cancer models, ethacridine provides an established activity benchmark (IC50 = 10 μM) against which novel acridine derivatives or combination therapies can be compared [4]. This quantitative activity data enables researchers to contextualize screening results within the known structure-activity landscape of aminoacridine compounds.

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